molecular formula C9H11BrO3 B137780 (2-Bromo-3,4-dimethoxyphenyl)methanol CAS No. 72912-38-0

(2-Bromo-3,4-dimethoxyphenyl)methanol

Cat. No. B137780
CAS RN: 72912-38-0
M. Wt: 247.09 g/mol
InChI Key: PYTZALKMXNKAMY-UHFFFAOYSA-N
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Description

The compound “(2-Bromo-3,4-dimethoxyphenyl)methanol” is a brominated methoxyphenyl derivative. While the specific compound is not directly mentioned in the provided papers, its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of bromophenols, which are structurally related to “this compound”, has been explored. For instance, a series of new bromophenols were synthesized through demethylation of compounds such as “(2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone” and its derivatives . This suggests that a similar approach could potentially be applied to synthesize “this compound” by modifying the functional groups accordingly.

Molecular Structure Analysis

The molecular structure of “this compound” would include a bromine atom attached to the benzene ring, which is further substituted with methoxy groups. The presence of these groups can influence the reactivity and interaction of the molecule with various biological targets, as seen in the inhibitory properties of similar bromophenols .

Chemical Reactions Analysis

The reactivity of brominated compounds is often characterized by their ability to undergo further chemical transformations. For example, the study on the kinetics of reactions of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines in methanol provides insights into the debromination process, which could be relevant to understanding the reactivity of “this compound” under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. Bromophenols synthesized in one study showed effective inhibitory activity against human cytosolic carbonic anhydrase II, indicating that the bromine and methoxy substituents contribute to the biological activity of these molecules . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, suggests that brominated methoxyphenyl derivatives can serve as effective chemical protective groups .

Scientific Research Applications

Electrophilic Aromatic Bromination

(Xu Yong-nan, 2012) discusses a method for synthesizing methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, highlighting the utility of (2-Bromo-3,4-dimethoxyphenyl)methanol in organic synthesis. This approach is significant for its use of less corrosive and toxic materials in the bromination of aromatic ethers.

Carbonic Anhydrase Inhibition

(H. T. Balaydın et al., 2012) explores the synthesis of derivatives of this compound and their role in inhibiting human carbonic anhydrase II. These findings are vital for drug development targeting conditions like glaucoma and epilepsy.

Synthesis of Biologically Active Compounds

(Yusuf Akbaba et al., 2010) focuses on the total synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This research highlights the chemical's potential in synthesizing biologically active compounds.

O-Demethylation in Bromination

(Yasin Çetinkaya et al., 2011) describes the selective O-demethylation observed during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone. This research provides insight into the reactivity of methoxy groups in aromatic compounds.

Synthesis of Bromophenols

(H. T. Balaydın et al., 2010) discusses the synthesis of bromophenols from this compound and their antioxidant properties. The study contributes to the understanding of potential applications in antioxidant therapies.

Inhibition of Metabolic Enzymes

(Necla Oztaskin et al., 2022) examines the inhibition of enzymes like acetylcholinesterase and carbonic anhydrase by new bromophenol derivatives synthesized from this compound. This research is significant for therapeutic applications in diseases like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s.

Safety and Hazards

The safety information for “(2-Bromo-3,4-dimethoxyphenyl)methanol” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Mechanism of Action

Mode of Action

(2-Bromo-3,4-dimethoxyphenyl)methanol interacts with its targets by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the metabolic processes regulated by these enzymes.

Result of Action

The inhibition of AChE, CA I, and CA II by this compound can lead to various molecular and cellular effects. For instance, it can affect nerve impulse transmission, disrupt acid-base balance, and potentially influence other physiological processes. These effects could potentially be harnessed for therapeutic purposes, such as the treatment of diseases like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease .

properties

IUPAC Name

(2-bromo-3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTZALKMXNKAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546994
Record name (2-Bromo-3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72912-38-0
Record name (2-Bromo-3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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